1-Iodo-4-methoxy-2-methylbenzene

描述

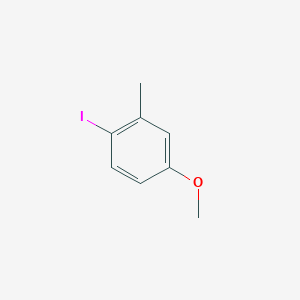

1-Iodo-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H9IO. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methoxy group, and a methyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions

1-Iodo-4-methoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 4-methoxy-2-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under acidic conditions to facilitate the formation of the iodonium ion, which then reacts with the aromatic ring to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

化学反应分析

Types of Reactions

1-Iodo-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution: Products include 4-methoxy-2-methylbenzene derivatives with different substituents replacing the iodine atom.

Oxidation: Products include 4-methoxy-2-methylbenzaldehyde or 4-methoxy-2-methylbenzoic acid.

Reduction: The major product is 4-methoxy-2-methylbenzene.

科学研究应用

Organic Synthesis

1-Iodo-4-methoxy-2-methylbenzene serves as a crucial precursor in the synthesis of various organic compounds. Its electrophilic aromatic substitution capability allows for the introduction of different substituents onto the aromatic ring.

Key Reactions:

- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, facilitating the formation of diverse derivatives.

- Oxidation: The methoxy group can be oxidized to yield aldehydes or carboxylic acids, expanding the compound's utility in synthesis.

- Reduction: Reduction reactions can convert the iodine to a hydrocarbon, further diversifying potential products.

Table 1: Reaction Types and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide or potassium hydroxide | Polar solvents (ethanol, water) |

| Oxidation | Potassium permanganate or chromium trioxide | Acidic or basic conditions |

| Reduction | Lithium aluminum hydride or sodium borohydride | Anhydrous solvents |

Medicinal Chemistry

In medicinal chemistry, this compound is explored as an intermediate for synthesizing pharmaceutical compounds. Its structural features allow it to interact with biological systems, making it a candidate for drug development.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can exhibit anticancer properties. For instance, modifications to the methoxy group have led to compounds with enhanced cytotoxicity against cancer cell lines .

Materials Science

The compound is also utilized in materials science for producing specialty chemicals and advanced materials. Its ability to undergo various transformations makes it valuable in creating functionalized polymers and nanomaterials.

Applications:

作用机制

The mechanism of action of 1-iodo-4-methoxy-2-methylbenzene in chemical reactions involves the formation of reactive intermediates such as iodonium ions or benzenonium ions. These intermediates facilitate the substitution or addition reactions on the aromatic ring. The methoxy group acts as an electron-donating group, stabilizing the intermediates and directing the reactions to specific positions on the ring .

相似化合物的比较

Similar Compounds

1-Iodo-4-methoxybenzene: Lacks the methyl group, resulting in different reactivity and applications.

1-Iodo-2-methoxy-4-methylbenzene: Similar structure but different substitution pattern, leading to variations in chemical behavior.

4-Iodo-2-methoxytoluene: Another isomer with different substitution positions, affecting its reactivity and uses.

Uniqueness

1-Iodo-4-methoxy-2-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and makes it suitable for particular applications in organic synthesis and research.

生物活性

1-Iodo-4-methoxy-2-methylbenzene, also known as p-Iodo-ortho-methoxytoluene, is a halogenated aromatic compound with potential biological activities. This article explores its biological properties, including antimicrobial and antioxidant activities, as well as its applications in medicinal chemistry.

This compound has a molecular formula of C9H11I0. It features an iodine atom, a methoxy group (-OCH3), and a methyl group (-CH3) attached to a benzene ring. The presence of these functional groups can influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds exhibit significant antimicrobial properties. A study focusing on various halogenated derivatives demonstrated that compounds similar to this compound showed effective inhibition against a range of bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of Halogenated Aromatic Compounds

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| 1-Iodo-3-methoxybenzene | S. aureus | 12 |

| 1-Bromo-4-methoxybenzene | P. aeruginosa | 10 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. The results suggest that this compound exhibits moderate antioxidant activity, which may be attributed to the electron-donating ability of the methoxy group.

Table 2: Antioxidant Activity Results

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| This compound | 45 | 50 |

| Ascorbic Acid | 10 | 15 |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various halogenated compounds, including derivatives of this compound. Results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential for development into a therapeutic agent for bacterial infections .

Case Study 2: Antioxidant Properties

In another investigation, the antioxidant properties of several methoxy-substituted iodobenzenes were assessed for their ability to scavenge free radicals. The findings revealed that this compound exhibited significant radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative stress-related conditions .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-iodo-4-methoxy-2-methylbenzene, and how can purity be maximized?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via electrophilic aromatic substitution, where iodination is directed by the methoxy and methyl groups. A modified Ullmann coupling or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also be viable, using precursors like 4-methoxy-2-methylbenzene boronic acid and iodinating agents .

- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Monitor purity via HPLC (C18 column, methanol/water mobile phase) or GC-MS .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement of single-crystal XRD data. The iodine atom’s heavy atom effect enhances diffraction resolution .

- Spectroscopic Techniques :

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (Category 4 acute toxicity per EU-GHS) .

- Waste Disposal : Segregate halogenated waste and consult licensed disposal services. Neutralize residual iodine with sodium thiosulfate .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental reaction mechanisms involving this compound?

Methodological Answer:

- Mechanistic Studies : Perform DFT calculations (e.g., B3LYP/6-311++G**) to model transition states and compare activation energies for competing pathways (e.g., electrophilic vs. radical iodination) .

- Data Reconciliation : Use statistical tools (e.g., chi-square tests) to analyze discrepancies between theoretical and experimental yields. Cross-validate with kinetic isotope effect studies .

Q. What strategies enhance the compound’s utility in cross-coupling reactions for complex molecule synthesis?

Methodological Answer:

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl) and ligands (e.g., SPhos) in Heck or Sonogashira reactions. Use microwave-assisted synthesis to reduce reaction times .

- Substituent Effects : Evaluate steric and electronic impacts of the methoxy and methyl groups on coupling efficiency via Hammett plots .

Q. How does this compound interact in supramolecular systems, and how can this be exploited in materials science?

Methodological Answer:

- Crystal Engineering : Analyze packing motifs (e.g., halogen bonding via iodine) using Mercury software. Co-crystallize with electron-deficient aromatics to study π-π interactions .

- Applications : Explore its use in liquid crystals or metal-organic frameworks (MOFs) by functionalizing the iodine site with alkyne or azide groups .

Q. Data Analysis and Interpretation

Q. How should researchers address conflicting spectral data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

- Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries. Re-examine NMR sample preparation (e.g., solvent polarity, temperature) to resolve splitting anomalies .

- Error Analysis : Quantify instrument precision (e.g., NMR shimming, XRD detector calibration) and report confidence intervals .

Q. What statistical methods are recommended for analyzing reaction yield variability in iodination reactions?

Methodological Answer:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, stoichiometry). Analyze variance (ANOVA) to identify significant factors .

- Reproducibility : Conduct triplicate runs and report standard deviations. Use QbD (Quality by Design) principles for robustness testing .

Q. Applications in Biological and Medicinal Chemistry

Q. What methodologies validate the potential bioactivity of this compound derivatives?

Methodological Answer:

- In Vitro Assays : Screen for antimicrobial activity using microdilution (MIC determination) against Gram-positive/negative strains. Assess cytotoxicity via MTT assays on human cell lines .

- Molecular Docking : Simulate binding to target enzymes (e.g., cytochrome P450) using AutoDock Vina. Compare binding energies with known inhibitors .

属性

IUPAC Name |

1-iodo-4-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUGOWDTHUONFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80521147 | |

| Record name | 1-Iodo-4-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80521147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63452-69-7 | |

| Record name | 1-Iodo-4-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80521147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。